Methyl 3-(piperazin-1-YL)benzoate

Description

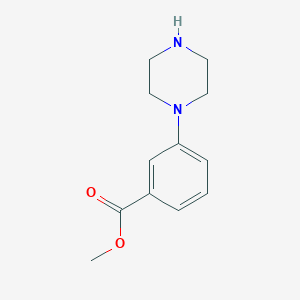

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCUTYNFOZSYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596587 | |

| Record name | Methyl 3-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179003-08-8 | |

| Record name | Methyl 3-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical and Spectroscopic Characterization Techniques for Methyl 3 Piperazin 1 Yl Benzoate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 3-(piperazin-1-yl)benzoate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable. researchgate.netmedimops.de

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzoate (B1203000) ring, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the methyl protons of the ester group are expected. rsc.orgchemicalbook.comupenn.edu

The aromatic protons typically appear in the downfield region of the spectrum, with their chemical shifts and splitting patterns dictated by the substitution pattern on the benzene (B151609) ring. The protons on the piperazine ring usually exhibit complex splitting patterns due to their chemical and magnetic non-equivalence. The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region. The integration of these signals provides a quantitative measure of the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-H) | 7.0 - 8.0 | Multiplet |

| Piperazine (CH₂) | 2.5 - 3.5 | Multiplet |

| Methyl (CH₃) | ~3.9 | Singlet |

Note: The exact chemical shifts can be influenced by the solvent and the presence of any impurities.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. chemicalbook.comchemicalbook.com

The carbonyl carbon of the ester group is typically observed at the most downfield chemical shift. The aromatic carbons show signals in the intermediate region, with their specific shifts influenced by the substituents. The carbon atoms of the piperazine ring and the methyl group of the ester appear in the upfield region of the spectrum. The number of signals in the ¹³C NMR spectrum confirms the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C) | 115 - 155 |

| Piperazine (CH₂) | 45 - 55 |

| Methyl (CH₃) | ~52 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.net Various ionization techniques can be employed, with Electrospray Ionization (ESI) being particularly useful for polar molecules like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the analysis of large and polar molecules with minimal fragmentation. In the positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. xml-journal.netscielo.br The detection of this ion provides a direct measurement of the compound's molecular weight. For this compound (C₁₂H₁₆N₂O₂), the expected monoisotopic mass of the protonated molecule is approximately 221.13 m/z. Further fragmentation of this parent ion can provide valuable structural information. Common fragmentation pathways for piperazine-containing compounds involve the cleavage of the bonds within the piperazine ring and the bond connecting the piperazine ring to the aromatic ring. researchgate.netxml-journal.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov By measuring the mass of the molecular ion with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. This is crucial for confirming the identity of this compound and for identifying any potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This technique is invaluable for assessing the purity of a compound by separating it from any impurities or byproducts. The LC system separates the components of a mixture based on their physicochemical properties, and the MS detector provides mass information for each separated component. This allows for the identification and quantification of impurities, even at very low levels. For this compound, an LC-MS method would be developed to ensure the absence of starting materials, reagents, or side-products from its synthesis. nih.govnih.gov

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Application | Expected Results for this compound |

|---|---|---|

| ¹H NMR | Structural elucidation, proton environment analysis | Distinct signals for aromatic, piperazine, and methyl protons. |

| ¹³C NMR | Carbon framework analysis | Signals for carbonyl, aromatic, piperazine, and methyl carbons. |

| ESI-MS | Molecular weight determination | Detection of the protonated molecule [M+H]⁺ at m/z ~221.13. |

| HRMS | Elemental composition determination | Accurate mass measurement to confirm the molecular formula C₁₂H₁₆N₂O₂. |

| LC-MS | Purity assessment, impurity profiling | Separation from impurities and confirmation of their identity by mass. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which acts as a molecular fingerprint.

For this compound, the IR spectrum would be expected to show a combination of characteristic absorption bands corresponding to its constituent parts: the benzoate ester and the piperazine ring. While a specific spectrum for this exact compound is not publicly available, we can predict the key absorptions based on its structural analogues and the known frequencies for these functional groups.

A strong absorption band is anticipated in the region of 1700-1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically give rise to several bands in the 1450-1600 cm⁻¹ range. The piperazine moiety would exhibit C-N stretching vibrations, typically in the 1000-1200 cm⁻¹ region, and N-H stretching for the secondary amine in the piperazine ring would appear as a moderate band in the 3300-3500 cm⁻¹ region. The aliphatic C-H stretching of the piperazine ring would be found in the 2800-3000 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Piperazine) | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch (Piperazine) | 2800-3000 |

| C=O Stretch (Ester) | 1700-1730 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Ester) | 1200-1300 |

| C-N Stretch (Piperazine) | 1000-1200 |

X-ray Crystallography for Three-Dimensional Structural Determination

Single Crystal X-ray Diffraction Analysis

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. However, analysis of closely related structures provides insight into the expected molecular geometry. For instance, studies on other arylpiperazine derivatives often reveal the piperazine ring adopting a chair conformation. mdpi.com The dihedral angle between the plane of the benzene ring and the piperazine ring would be a key structural parameter.

In a reported crystal structure of a more complex analogue, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate, the molecule was found to crystallize in the monoclinic space group P2₁/c. mdpi.com This level of detail, including unit cell dimensions and atomic coordinates, allows for a complete reconstruction of the molecule's solid-state structure. Should a single crystal of this compound be grown, similar detailed analysis would be possible, confirming its exact spatial arrangement.

| Parameter | Expected Information from Analysis |

| Crystal System & Space Group | Fundamental symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Torsional Angles | Information about the conformation of the molecule. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing. |

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating and quantifying the components of a mixture, making them essential for assessing the purity of synthesized compounds like this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the purity assessment and quantitative analysis of organic compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

While a specific, validated RP-HPLC method for this compound is not publicly documented, a general approach can be outlined based on methods for similar arylpiperazine derivatives. nih.gov A C18 column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The detection is typically carried out using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, likely around 254 nm due to the benzene ring. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Conditions for Analogues |

| Stationary Phase | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer |

| Detector | UV at ~254 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Analysis Goal | Purity determination and quantification |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, identify compounds, and determine their purity.

For the synthesis of this compound, TLC would be invaluable for tracking the consumption of the starting materials and the formation of the product. A typical stationary phase would be silica (B1680970) gel coated on a glass or aluminum plate. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve good separation of the spots. For a compound like this compound, a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate or methanol would likely be employed. After development, the spots can be visualized under UV light (typically at 254 nm), which will illuminate the aromatic rings. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions.

| Parameter | General Procedure |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane/Ethyl Acetate or Toluene/Methanol mixture |

| Visualization | UV light (254 nm) |

| Application | Monitoring reaction progress and assessing purity |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the calculated theoretical percentages based on the compound's proposed empirical formula.

For this compound, the empirical formula is C₁₂H₁₆N₂O₂. The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. Experimental determination of the elemental composition via combustion analysis provides a crucial confirmation of the compound's identity and purity. The experimentally found values should be within a narrow margin of error (typically ±0.4%) of the calculated values to be considered a good match.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 65.43 |

| Hydrogen (H) | 7.32 |

| Nitrogen (N) | 12.72 |

| Oxygen (O) | 14.53 |

This rigorous analytical characterization, employing a combination of spectroscopic and chromatographic techniques alongside elemental analysis, is essential for unequivocally confirming the structure, purity, and molecular formula of this compound, thereby ensuring its suitability for further research and application.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. libretexts.org For molecules like this compound, which contain chromophores—parts of the molecule that absorb light—UV-Vis spectroscopy provides valuable insights into the types of electronic transitions occurring.

The structure of this compound contains several key chromophores: the substituted benzene ring and the carbonyl group (C=O) of the ester. The piperazine moiety itself does not significantly absorb UV light, but its substitution on the benzene ring influences the electronic properties of the aromatic system. researchgate.net The electronic spectrum of this compound is therefore primarily characterized by transitions involving the π-electrons of the aromatic ring and the non-bonding (n) electrons on the oxygen and nitrogen atoms.

The principal electronic transitions observed in molecules with similar functionalities are:

π → π* Transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In this compound, these transitions are associated with the aromatic benzene ring. The presence of substituents on the ring—the electron-donating piperazine group and the electron-withdrawing methoxycarbonyl group—can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene, which absorbs around 255 nm. libretexts.orgresearchgate.net

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group or the nitrogens of the piperazine ring) to a π* antibonding orbital of the aromatic ring or carbonyl group. These transitions are typically of lower intensity than π → π* transitions. researchgate.net

Experimental and theoretical studies on analogous compounds, such as other phenyl derivatives of piperazine and substituted benzoates, provide a basis for understanding the electronic spectrum of the title compound. researchgate.netmdpi.com For instance, studies on phenyl derivatives of piperazine show characteristic absorption bands in the UV range. researchgate.net The interaction between the electron-donating piperazine ring and the electron-accepting benzoate system can lead to intramolecular charge transfer (ICT) characteristics, which may be observed in the UV-Vis spectrum. mdpi.com

Time-dependent density functional theory (TD-DFT) calculations are often used to supplement experimental data by predicting the wavelengths of electronic transitions and identifying the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.zaresearchgate.netscispace.comsharif.edu For a molecule like this compound, the HOMO is often localized on the electron-rich piperazinyl-phenyl moiety, while the LUMO may be centered on the electron-accepting methyl benzoate portion, and the corresponding HOMO-LUMO transition would have significant charge-transfer character. tandfonline.com

The solvent environment can also influence the position and intensity of absorption bands. Polar solvents may stabilize the ground or excited state differently, leading to shifts in the absorption maxima (solvatochromism), which can provide further information about the nature of the electronic transitions. researchgate.netscispace.com

Table 1: Expected UV-Vis Absorption Data for Chromophores in this compound

| Chromophore/Functional Group | Electronic Transition | Typical λmax Range (nm) | Notes |

| Substituted Benzene Ring | π → π | 250 - 300 | Position and intensity are sensitive to substitution. The piperazine and ester groups cause a bathochromic shift compared to benzene (255 nm). libretexts.orgresearchgate.net |

| Carbonyl Group (Ester) | n → π | 280 - 320 | This transition is often weak and can be obscured by the more intense π → π* bands. |

| Phenylpiperazine Moiety | π → π* | ~267 | Based on data for similar phenylpiperazine derivatives, this band is attributed to the phenyl component. researchgate.net |

Computational Chemistry and Theoretical Investigations of Methyl 3 Piperazin 1 Yl Benzoate Derivatives

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of Methyl 3-(piperazin-1-yl)benzoate derivatives. This quantum mechanical method allows for the detailed examination of the electronic structure, which is fundamental to understanding a molecule's stability and reactivity. ufv.brbohrium.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

For instance, in a study of a related pyrazoline derivative, the HOMO-LUMO energy gap was calculated to be 4.3318 eV, providing a quantitative measure of its electronic stability. researchgate.net The energies of the HOMO and LUMO also indicate a molecule's electron-donating and electron-accepting capabilities, respectively. wikipedia.orgresearchgate.net These insights are crucial for predicting how these derivatives will interact with biological targets. mdpi.com

| Compound Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | -6.1375 | -1.8057 | 4.3318 researchgate.net |

This table presents data from a study on a related pyrazoline derivative to illustrate the application of HOMO-LUMO analysis.

Prediction of Reactivity Sites and Electrostatic Potentials

DFT calculations are also instrumental in generating molecular electrostatic potential (MEP) maps. These maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov The red-colored areas on an MEP map indicate regions of negative potential, which are prone to electrophilic attack, while blue-colored areas represent positive potential, indicating sites for nucleophilic attack. nih.gov

In studies of similar heterocyclic compounds, MEP analysis has successfully identified the most reactive parts of the molecule. For example, in a benzimidazole (B57391) derivative, the negative potential was primarily localized over the carbonyl groups, suggesting these as likely sites for interaction. nih.gov This predictive capability is invaluable for understanding the mechanisms of action and for designing new derivatives with enhanced reactivity or specificity.

Elucidation of Intermolecular Interactions (e.g., C-H…π interactions) and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. DFT can be used to investigate these non-covalent forces, such as hydrogen bonds and C-H…π interactions, which play a significant role in the supramolecular assembly of these compounds. mdpi.commdpi.comnih.gov

Molecular Docking and Simulation Studies for Ligand-Target Recognition

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is widely employed to understand the interactions between drug candidates and their biological targets at a molecular level. researchgate.netnih.govresearchgate.net

Investigation of Binding Affinities to Protein Targets (e.g., Kinases, Receptors, Enzymes)

Molecular docking studies on derivatives containing the piperazine (B1678402) scaffold have been conducted to evaluate their binding affinities towards various protein targets, including kinases like EGFR and VEGFR-2, which are implicated in cancer. ebyu.edu.trnih.gov The docking score, a numerical value that estimates the binding affinity, is a key output of these studies. A lower docking score generally indicates a more favorable binding interaction. nih.gov

In a study on piperazinyl-methyl-3(2H)pyridazinone derivatives, molecular docking was used to analyze the binding of the most active compound to the EGFR and VEGFR-2 receptors. ebyu.edu.tr Similarly, docking studies on quinoxaline (B1680401) derivatives targeting the EGFR receptor have shown a correlation between the calculated binding energies and the experimentally determined inhibitory concentrations (IC50 values). nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) |

| Quinoxaline Derivative IVa | EGFR (4HJO) | -11.18 nih.gov |

| Quinoxaline Derivative IVb | EGFR (4HJO) | -11.82 nih.gov |

| Quinoxaline Derivative IVd | EGFR (4HJO) | -12.03 nih.gov |

| Quinoxaline Derivative IVh | EGFR (4HJO) | -11.04 nih.gov |

This table showcases docking scores of related quinoxaline derivatives against the EGFR protein, illustrating the assessment of binding affinity.

Elucidation of Specific Binding Modes and Active Site Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a protein. ebyu.edu.tr These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, all of which contribute to the stability of the ligand-protein complex. researchgate.net

Visualizing the docked conformation of a ligand in the active site allows researchers to understand the key structural features responsible for its biological activity. researchgate.netebyu.edu.tr For example, docking studies have revealed how piperazine-containing compounds can fit into the active site of enzymes like cyclooxygenase-2 (COX-2), forming specific hydrogen bonds and other interactions with critical residues. researchgate.net This detailed understanding of binding modes is crucial for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. For arylpiperazine derivatives, including those structurally related to this compound, QSAR and SPR studies have been instrumental in identifying key molecular features that drive their pharmacological effects.

The biological activity of this compound derivatives can be predicted by analyzing a variety of molecular descriptors. These descriptors quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic characteristics. In studies of related piperazine derivatives, several descriptors have been shown to be significantly correlated with their biological activities, such as anticancer and antimicrobial effects.

Key molecular descriptors identified in QSAR studies of piperazine derivatives include:

Electronic Descriptors: These describe the electronic properties of the molecule. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often crucial. In one study on piperazine derivatives as mTORC1 inhibitors, a lower LUMO energy was found to be correlated with higher inhibitory activity. Natural charges on specific atoms, which indicate the distribution of electron density, have also been shown to be important in determining cytotoxic activity against cancer cell lines.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule and describe its size, shape, and branching. The Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms in a molecule, is a key descriptor for predicting drug absorption and transport properties.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Molar Refractivity (MR), which is related to the volume of a molecule and its polarizability, has been identified as a significant descriptor in QSAR models of piperazine derivatives.

A representative QSAR study on a series of arylpiperazine derivatives with anti-proliferative activity against prostate cancer cell lines identified descriptors such as MATS7c (Moran autocorrelation of lag 7, weighted by atomic charges) and MATS3e (Moran autocorrelation of lag 3, weighted by atomic Sanderson electronegativities) as being highly correlated with activity.

Table 1: Key Molecular Descriptors in QSAR Models of Piperazine Derivatives

| Descriptor Type | Example Descriptor | Significance in Biological Activity Prediction |

| Electronic | Energy of LUMO | Lower energy can correlate with higher inhibitory activity. |

| Electronic | Natural Atomic Charges | Important for cytotoxic effects against cancer cells. |

| Topological | Topological Polar Surface Area (TPSA) | Influences drug absorption and membrane permeability. |

| Steric | Molar Refractivity (MR) | Relates molecular volume and polarizability to activity. |

| Autocorrelation | MATS7c, MATS3e | Correlated with anti-proliferative activity. |

The pharmacological outcomes of this compound derivatives are intrinsically linked to their physicochemical properties. Key properties such as lipophilicity (logP) and the acid dissociation constant (pKa) play a critical role in a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its therapeutic efficacy.

Lipophilicity (logP): This property is a measure of a compound's ability to partition between a lipid and an aqueous phase. For piperazine derivatives, an optimal level of lipophilicity is crucial. While increased lipophilicity can enhance membrane permeability and access to biological targets, excessively high values can lead to poor aqueous solubility and increased metabolic clearance. In the context of piperazine-containing PROTACs, increased hydrophobicity was found to potentially reduce solubility.

Table 2: Influence of Physicochemical Properties on Pharmacological Outcomes of Piperazine Derivatives

| Physicochemical Property | Influence on Pharmacological Outcome |

| Lipophilicity (logP) | Affects membrane permeability, solubility, and metabolic stability. |

| pKa | Determines the ionization state at physiological pH, influencing receptor binding and solubility. |

| Polar Surface Area (PSA) | Impacts cell permeability and oral bioavailability. |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound derivatives is crucial for elucidating their mechanism of action at the molecular level. Conformational analysis and molecular dynamics (MD) simulations are powerful techniques used to explore the spatial arrangements and flexibility of these molecules.

Conformational analysis of arylpiperazine derivatives has consistently shown that the piperazine ring predominantly adopts a chair conformation . This conformation is the most stable arrangement for the six-membered ring, minimizing steric strain. The orientation of the aryl group relative to the piperazine ring is also a key conformational feature. In many arylpiperazine structures, the plane of the aryl ring is significantly inclined with respect to the plane of the piperazine ring.

The flexibility of linkers connecting the piperazine ring to other molecular fragments is another important aspect. In some drug molecules like aripiprazole, the alkyl spacer has considerable conformational freedom. In contrast, designing conformationally restricted analogs can lead to different binding modes and potentially improved selectivity for specific receptor subtypes.

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of these molecules over time. While specific MD studies on this compound were not found, simulations of other piperazine-based compounds have revealed crucial insights. For example, MD simulations have been used to study the binding mode of piperazine derivatives to their target proteins, identifying key amino acid residues involved in the interaction. Such simulations can also shed light on the stability of the ligand-receptor complex and the conformational changes that occur upon binding. In a different application, MD simulations were employed to understand the absorption of CO2 in piperazine-activated solutions, demonstrating the versatility of this computational technique in studying piperazine-containing systems.

Table 3: Summary of Conformational and Dynamic Properties of Arylpiperazine Derivatives

| Computational Method | Key Findings for Arylpiperazine Derivatives |

| Conformational Analysis | The piperazine ring typically adopts a stable chair conformation. The aryl group is often non-coplanar with the piperazine ring. |

| Molecular Dynamics (MD) Simulations | Elucidates the dynamic binding mode with target proteins. Reveals key interacting amino acid residues. Assesses the stability of ligand-receptor complexes. |

Structure Activity Relationship Sar Studies and Lead Optimization Strategies for Piperazine Containing Benzoates

Identification of Key Pharmacophoric Features for Desired Biological Effects

The piperazine (B1678402) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov The two nitrogen atoms within the piperazine ring are key to its function. The N-1 nitrogen allows for the introduction of various substituents, including hydrogen bond acceptors and hydrophobic groups, often without creating a stereocenter. nih.gov The N-4 nitrogen typically acts as a basic amine. nih.gov These nitrogen atoms, with their appropriate pKa values, can significantly enhance the water solubility of drug candidates, which is a critical factor for bioavailability. nih.gov

For piperazine-containing compounds to exert their biological effects, certain pharmacophoric features are essential. Molecular docking studies have revealed that specific interactions, such as those involving a benzyl (B1604629) substituent, can be crucial for high potency. nih.gov The piperazine moiety itself is often integral to the molecule's interaction with its biological target. nih.govmdpi.com The distance and arrangement of the nitrogen atoms within the piperazine ring can also be critical for activity. plos.org

Systematic Exploration of Substituent Effects on Activity Profiles

The biological activity of piperazine-containing benzoates can be finely tuned by altering the substituents on both the benzoate (B1203000) and piperazine rings. nih.govasianpubs.org This systematic exploration is a cornerstone of SAR studies.

Impact of Halogen Substitutions (e.g., Fluoro, Chloro, Bromo) on Potency and Selectivity

The introduction of halogen atoms onto the benzene (B151609) ring of piperazine-containing compounds has a significant impact on their antitumor activity. nih.gov Studies have shown that compounds with fluorine substitutions on the benzene ring often exhibit the best activity. nih.gov For example, 4-fluorobenzyl and piperazine moieties have been identified as crucial functional groups for the anticancer properties of certain ursolic acid derivatives. nih.gov

In a series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, the nature and position of substituents on the phenyl ring attached to the piperazine were found to be fundamental for allosteric enhancer activity at the A₁ adenosine (B11128) receptor. nih.gov Specifically, the 3,4-difluoro, 3-chloro-4-fluoro, and 4-trifluoromethoxy derivatives were the most active compounds. nih.gov This highlights the influential role of halogen substitutions in modulating potency and selectivity.

Role of Alkyl and Aryl Substituents on Benzoate and Piperazine Moieties

Alkyl and aryl substituents on both the benzoate and piperazine moieties play a significant role in determining the pharmacological profile of these compounds. nih.govnih.govomicsonline.org Alkyl groups, being hydrophobic, can influence a molecule's stability, reactivity, and how it interacts with biological targets. omicsonline.org They can enhance membrane permeability, which in turn can improve a drug's absorption and distribution. omicsonline.org However, highly lipophilic drugs may accumulate in fatty tissues, which can lead to adverse effects. omicsonline.org

In a study of N-alkyl and N-aryl piperazine derivatives, all synthesized compounds showed significant antibacterial activity. nih.gov Another study on 1,5-diphenyl-2-penten-1-one analogues with a piperazine moiety found that an N'-unsubstituted piperazine resulted in much better antifungal and larvicidal activity against mosquitoes compared to compounds with an N'-methylated piperazine. nih.gov This indicates that even a small alkyl group can significantly influence biological activity.

Influence of Heterocyclic Ring Modifications (e.g., Furan (B31954), Pyrimidine, Benzisothiazolone)

Replacing or augmenting the benzene ring with other heterocyclic rings can lead to significant changes in biological activity. researchgate.netnih.govresearchgate.net In the development of telomerase inhibitors, it was found that a heterocycle as a substituent generally resulted in better activity than a benzene ring. nih.gov

In one study, the synthesis of benzamide (B126) derivatives bearing furan and piperazine rings resulted in compounds that were considerable inhibitors of the butyrylcholinesterase enzyme. researchgate.net Another investigation into piperazine-linked bergenin (B1666849) hybrids found that those bearing arylthiazolyl and benzothiazolyl groups exhibited significant cytotoxic activity against cancer cells. rsc.org Furthermore, research on dopamine (B1211576) D3 receptor ligands showed that N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, and that a direct connection between the heterocyclic ring and the piperazine is not always necessary to maintain high affinity and selectivity. nih.gov

Strategies for Modulating Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties

Optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate is a critical step in the drug development process. researchgate.net This involves fine-tuning the molecule to ensure it is absorbed, distributed, metabolized, and excreted in a desirable manner.

Enhancement of Metabolic Stability and Bioavailability

A key challenge in drug design is ensuring that a compound has adequate metabolic stability to reach its target in sufficient concentrations. psu.edu The piperazine ring itself can contribute to improved pharmacokinetic features due to the pKa of its nitrogen atoms, which increases water solubility and can enhance bioavailability. nih.gov

In a study of piperazin-1-ylpyridazines, which initially suffered from rapid metabolic clearance, systematic structural modifications led to a more than 50-fold improvement in their in vitro intrinsic clearance. nih.gov This was achieved through a detailed understanding of the compound's metabolic profile and iterative design changes. nih.gov Bioenhancers of natural origin can also be used to improve bioavailability by modulating membrane permeation and/or pre-systemic metabolism. nih.gov

Reduction of Plasma Protein Binding

High plasma protein binding (PPB) can limit the free fraction of a drug available to exert its pharmacological effect, potentially impacting its efficacy and distribution. wikipedia.org For piperazine-containing benzoates like Methyl 3-(piperazin-1-YL)benzoate, several strategies can be employed to modulate and reduce PPB.

Table 1: Hypothetical Modifications to this compound and Their Potential Impact on Plasma Protein Binding

| Modification | Position of Modification | Rationale for Reduced PPB |

| Addition of a hydroxyl group | Phenyl ring | Increases polarity and hydrogen bonding capacity. |

| Replacement of the methyl ester with a carboxylic acid | Benzoate moiety | Increases polarity and introduces a negative charge at physiological pH, which can reduce binding to albumin. |

| N-alkylation of the piperazine with a short, polar chain | Piperazine N-4 position | Can increase hydrophilicity. |

It is important to note that while these modifications are predicted to reduce PPB, they must be carefully evaluated to ensure that the desired pharmacological activity is retained or enhanced. Computational tools and in vitro assays are invaluable in predicting and measuring the effects of such structural changes. nih.govbohrium.combohrium.com

Design Principles for Improved Therapeutic Efficacy and Safety Profile

The optimization of a lead compound extends beyond modulating a single parameter like plasma protein binding. A successful drug candidate must possess a balanced profile of efficacy, selectivity, and safety. For piperazine-containing benzoates, several design principles can guide this multi-objective optimization process.

The piperazine scaffold is often considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its favorable pharmacokinetic properties. nih.govresearchgate.net The two nitrogen atoms of the piperazine ring provide opportunities for hydrogen bonding and can be protonated at physiological pH, influencing solubility and target engagement. nih.gov

In the context of this compound, the 3-substitution pattern on the benzoate ring is a key determinant of its properties. The relative positions of the piperazine and the methyl ester groups will dictate the molecule's conformation and its ability to fit into the binding pocket of its target.

Table 2: Key Structural Features of Piperazine-Containing Benzoates and Their Role in Therapeutic Profile

| Structural Feature | Role in Efficacy and Safety |

| Piperazine Ring | Can act as a scaffold to orient other functional groups. The basic nitrogens can form key interactions with the target and improve aqueous solubility. nih.govnih.gov |

| Benzoate Moiety | The ester can act as a hydrogen bond acceptor. The aromatic ring can participate in π-stacking interactions with the target protein. |

| Substitution Pattern | The meta-arrangement in this compound influences the molecule's overall shape and dipole moment, which can affect target binding and off-target activities. |

Lead optimization strategies would involve systematically exploring the chemical space around this core scaffold. This includes:

Varying the substituents on the phenyl ring: Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and influence target affinity and metabolic stability.

Modifying the ester group: Bioisosteric replacement of the methyl ester with other groups like amides or small heterocycles can alter the compound's hydrogen bonding capacity, metabolic stability, and pharmacokinetic profile.

Substitution on the piperazine ring: As mentioned earlier, substitution at the N-4 position can be used to fine-tune polarity and solubility.

By systematically applying these design principles and utilizing a robust testing cascade that includes in vitro and in vivo models, it is possible to optimize piperazine-containing benzoates like this compound to yield drug candidates with superior therapeutic efficacy and a favorable safety profile.

Applications of Methyl 3 Piperazin 1 Yl Benzoate and Its Analogues in Pharmaceutical Research and Development

Utilization as Chemical Intermediates and Building Blocks in Complex Molecule Synthesis

The piperazine (B1678402) moiety is one of the most frequently utilized heterocycles in the synthesis of biologically active compounds. mdpi.com Its value lies in its impact on the final molecule's properties, such as improving pharmacokinetic profiles, and its utility as a versatile scaffold for arranging pharmacophoric groups correctly to interact with macromolecular targets. mdpi.com The chemical reactivity of piperazine-based synthons, like Methyl 3-(piperazin-1-yl)benzoate, makes their incorporation into larger, more complex molecules a synthetically feasible strategy. mdpi.com

Reductive amination is a key chemical reaction in the pharmaceutical industry for forming C-N bonds, and piperazine derivatives are often synthesized using this method. nih.gov For instance, 1-Methyl-3-phenylpiperazine, a crucial intermediate for the antidepressant Mirtazapine, is prepared from its precursor, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine, through reduction. google.com The synthesis of many FDA-approved drugs, including several kinase inhibitors, involves the strategic incorporation of a piperazine ring, often through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination reactions. mdpi.com This highlights the role of piperazine derivatives not just as passive scaffolds but as reactive intermediates essential for constructing the final active pharmaceutical ingredient.

Identification of Novel Lead Compounds for Drug Discovery Programs

The process of drug discovery often begins with the identification of a "lead compound"—a molecule with promising biological activity against a specific target. researchgate.net The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, diverse biological targets. nih.gov This makes piperazine derivatives, including this compound, excellent starting points or lead compounds for drug discovery campaigns. nih.gov

Once a hit is identified, often through high-throughput screening, the lead optimization phase begins. researchgate.net In this stage, chemists systematically modify the lead compound's structure to enhance its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net The piperazine core is frequently the central scaffold that is decorated with different functional groups to explore the structure-activity relationship (SAR) and develop a preclinical candidate. For example, a novel piperazine derivative, cmp2, was identified as a lead compound for Alzheimer's disease treatment due to its ability to cross the blood-brain barrier and selectively activate the TRPC6 channel, a target for restoring synaptic function. nih.gov This discovery process illustrates how a basic piperazine structure can be optimized into a potent and selective therapeutic candidate. nih.gov

Development of New Therapeutic Agents Across Diverse Disease Areas

The structural versatility of the piperazine core has enabled its application in the development of treatments for a wide range of diseases.

Piperazine derivatives are integral to many drugs targeting the central nervous system, including treatments for anxiety, depression, and neurodegenerative diseases. silae.itacs.org Their ability to interact with key CNS receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, makes them a valuable class of compounds. silae.it

For instance, derivatives of arylpiperazine are well-established ligands for serotonin receptors; compounds like Trifluoromethylphenylpiperazine (TFMMPP) act as agonists at 5-HT1A receptors, producing anxiolytic effects. silae.it More recent research has focused on designing multi-target ligands. A study on xanthone (B1684191) and piperazine derivatives identified a compound (compound 19) that binds to 5-HT2A and 5-HT2B receptors and sodium channels, showing potential antidepressant- and anxiolytic-like activity in preclinical models. nih.gov In the field of neurodegenerative diseases, the piperazine derivative cmp2 was developed as a selective TRPC6 activator to address synaptic loss in Alzheimer's disease. nih.gov This compound reversed deficits in synaptic plasticity in a mouse model of the disease, positioning it as a promising lead for further development. nih.gov

| Compound/Series | Target/Mechanism | Therapeutic Area | Research Finding |

| cmp2 | TRPC6 Activator | Alzheimer's Disease | Reverses synaptic plasticity deficits in 5xFAD mice and penetrates the blood-brain barrier. nih.gov |

| Xanthone-piperazine hybrids | 5-HT2A, 5-HT2B, Sodium Channels | Depression, Anxiety | Showed antidepressant- and anxiolytic-like activity in in-vivo tests. nih.gov |

| Trifluoromethylphenylpiperazine (TFMMPP) | 5-HT1A Receptor Agonist | Anxiety | Demonstrated anxiolytic effects. silae.it |

This table summarizes research findings on piperazine derivatives in CNS drug development.

The piperazine scaffold is a common feature in a multitude of modern anticancer agents. mdpi.comnih.gov These compounds can interact with various molecular targets implicated in cancer pathogenesis, such as protein kinases, tubulin, and apoptotic pathway proteins. mdpi.comnih.govnih.gov

A series of novel arylamide derivatives containing a piperazine moiety were designed as tubulin polymerization inhibitors. nih.gov One compound, 16f (MY-1121) , showed potent inhibitory effects on liver cancer cells, with IC50 values of 89.42 nM and 91.62 nM for SMMC-7721 and HuH-7 cells, respectively, and arrested the cell cycle in the G2/M phase. nih.gov Another area of research involves attaching piperazine moieties to natural products known for their cytotoxic properties. Novel derivatives of the Vinca alkaloid vindoline (B23647) were synthesized, with several compounds showing significant antiproliferative activity across a panel of 60 human cancer cell lines. mdpi.comnih.gov Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine (23) was most effective against a breast cancer cell line (MDA-MB-468) with a GI50 of 1.00 μM. mdpi.comnih.gov

| Compound/Series | Target/Mechanism | Cancer Type | Key Finding |

| 16f (MY-1121) | Tubulin Polymerization Inhibitor | Liver Cancer | IC50 of 89.42 nM in SMMC-7721 cells; causes G2/M cell cycle arrest. nih.gov |

| Vindoline-piperazine conjugate (23) | Not specified (Antiproliferative) | Breast Cancer | GI50 of 1.00 μM against MDA-MB-468 cell line. mdpi.comnih.gov |

| Vindoline-piperazine conjugate (25) | Not specified (Antiproliferative) | Non-Small Cell Lung Cancer | GI50 of 1.35 μM against HOP-92 cell line. mdpi.comnih.gov |

| Deoxypodophyllotoxin-piperazine derivative (64) | Not specified (Cytotoxic) | Cervical, Lung Cancer | IC50 of 0.0195 µM against SiHa cells. nih.gov |

This table presents data on the anticancer activity of various piperazine derivatives.

With the rise of antimicrobial resistance, there is an urgent need for novel anti-infective agents. Piperazine derivatives have emerged as a promising scaffold for the development of new antibacterial and antifungal drugs. apjhs.com Their structural features can be modified to enhance potency against a broad spectrum of pathogens, including resistant strains. nih.gov

Research has shown that chalcone-piperazine hybrids exhibit potent antimicrobial activity. One such compound was found to have a Minimum Inhibitory Concentration (MIC) of 2.22 µg/mL against the fungus Candida albicans. In another study, newly synthesized piperazine derivatives obtained from Mannich reactions showed significant activity against Gram-positive bacteria, particularly staphylococci, and various yeasts of the Candida species. nih.gov Furthermore, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) moieties demonstrated significant antibacterial activity, especially against Gram-negative bacteria like E. coli. mdpi.com These studies underscore the potential of the piperazine core in designing the next generation of antimicrobial drugs.

| Compound Series | Target Organism(s) | Key Finding |

| Chalcone-piperazine hybrids | Candida albicans | MIC value of 2.22 µg/mL. |

| Mannich bases with piperazine | Gram-positive bacteria (Staphylococcus), Candida spp. | Showed significant antibacterial and antifungal activity. nih.gov |

| N,N′-bis(1,3,4-thiadiazole) piperazines | Gram-negative bacteria (E. coli) | Exhibited significant antibacterial activity. mdpi.com |

This table highlights the antimicrobial potential of different classes of piperazine derivatives.

Chronic inflammatory diseases represent a significant area of unmet medical need, and piperazine derivatives are being actively investigated as a source of new anti-inflammatory agents. thieme-connect.com The versatility of the piperazine scaffold allows for the design of molecules that can interact with various targets in the inflammatory cascade. thieme-connect.combiomedpharmajournal.org

One line of research has focused on synthesizing N-phenyl piperazine derivatives. biomedpharmajournal.org In in-vitro assays, these compounds exhibited dose-dependent anti-inflammatory effects, with some showing 85-90% inhibition of inflammation at a concentration of 500 µg/mL. biomedpharmajournal.org Another study developed novel piperazine derivatives that demonstrated noteworthy anti-inflammatory activity by inhibiting the production of nitrite (B80452) and tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.gov For example, compound PD-1 inhibited TNF-α generation by up to 56.97% at a 10 μM concentration. nih.gov Additionally, some piperazine analogues have been designed as antagonists of the histamine (B1213489) H3 receptor, a target for novel anti-inflammatory agents. acs.org

| Compound/Series | Mechanism/Assay | Key Finding |

| N-Phenyl Piperazines | In-vitro anti-inflammatory assay | 85-90% inhibition of inflammation at 500 µg/mL. biomedpharmajournal.org |

| Piperazine Derivative (PD-1) | TNF-α Inhibition | 56.97% inhibition of TNF-α at 10 μM. nih.gov |

| Piperazine Derivative (PD-2) | Nitrite Production Inhibition | 33.7% inhibition of nitrite production at 10 μM. nih.gov |

| Piperazine/Piperidine (B6355638) Derivatives | Histamine H3/Sigma-1 Receptor Antagonism | High affinity for H3 and σ1 receptors, with potential antinociceptive (pain-relieving) properties. acs.org |

This table summarizes the anti-inflammatory activities of selected piperazine derivatives.

Research into Local Anesthetic Agents

The quest for novel local anesthetic agents with enhanced efficacy, prolonged duration of action, and improved safety profiles is a persistent focus in pharmaceutical research. In this endeavor, analogues of this compound have been explored for their potential as local anesthetics.

A significant area of this research has been the synthesis and assessment of derivatives of 2-(diethylamino)ethyl 4-aminobenzoate, which are structurally related to established local anesthetics. These investigations often incorporate a piperazine moiety, a key structural feature, to understand how modifications to this core influence the compound's ability to block nerve impulses—the fundamental mechanism of local anesthetics. nih.gov

The research process typically involves the synthesis of a series of analogues where various chemical groups are substituted at different positions on the benzoate (B1203000) and piperazine rings. These systematic modifications help to elucidate the structure-activity relationships (SAR) that determine the anesthetic potency and duration of action. For instance, researchers may alter the alkyl groups on the amino terminus or introduce different substituents on the phenyl ring to observe the effect on the compound's physicochemical properties, such as lipophilicity and pKa, which are crucial for anesthetic activity.

The evaluation of these novel compounds includes both in vitro and in vivo models. In vitro assays might assess the compound's capacity to block sodium channels in isolated nerve preparations. Subsequent in vivo studies on animal models, such as the rat sciatic nerve block model, are then employed to determine the onset, intensity, and duration of the anesthetic effect. nih.gov While specific research findings on this compound as a primary local anesthetic are not extensively detailed in the public domain, the focus on its analogues underscores the significance of the piperazin-1-yl)benzoate scaffold in the design of new local anesthetic agents. researchgate.net

A summary of key considerations in the design of benzoate-based local anesthetics is provided in the table below.

| Feature | Importance in Local Anesthetic Design |

| Benzoate Ester | An important structural component for local anesthetic effects. nih.gov |

| Lipophilic Aromatic Ring | Enhances the compound's ability to penetrate the nerve membrane. |

| Intermediate Linker Chain | Influences the duration of action and metabolism of the anesthetic. |

| Hydrophilic Amino Group | Affects the water solubility and pKa of the compound, which are critical for its action. |

Role in Analytical Method Development and Validation for Pharmaceutical Impurities (e.g., Impurity Profiling in Itraconazole)

This compound serves a critical function not as a therapeutic agent itself, but as a vital reference standard in the quality control of other pharmaceuticals, particularly in the impurity profiling of the antifungal drug Itraconazole. The synthesis of Itraconazole is a complex, multi-step process where impurities can be introduced at various stages.

Given its structural relationship to a fragment of the Itraconazole molecule, this compound can be utilized as a reference marker for the identification and quantification of specific impurities during the manufacturing of Itraconazole. synzeal.compharmaffiliates.com Regulatory bodies like the FDA and EMA mandate strict control of impurities in active pharmaceutical ingredients (APIs) and final drug products. This necessitates the development of robust and validated analytical methods to ensure the safety and efficacy of the pharmaceutical product.

The development of these analytical methods, which often employ techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), relies on the availability of pure reference standards for all potential impurities. sigmaaldrich.com In this capacity, this compound acts as a certified reference material. sigmaaldrich.com Analysts use it to "spike" samples of Itraconazole to verify that the analytical method can effectively separate the impurity from the main API and other potential impurities. This is a fundamental aspect of method validation, demonstrating the method's specificity, linearity, accuracy, and precision.

The table below outlines the role of a related compound, 1-Methylpiperazine, as a reference standard in pharmaceutical analysis. sigmaaldrich.com

| Parameter | Role of 1-Methylpiperazine as a Reference Standard |

| Identity Confirmation | Used to confirm the identity of a substance in a sample by comparing its analytical properties (e.g., retention time in chromatography) to that of the known standard. |

| Method Validation | Essential for validating analytical methods by assessing parameters like specificity, linearity, accuracy, and precision. |

| Quantification | Enables the accurate quantification of a substance in a sample by establishing a calibration curve. |

| Quality Control | Used in routine quality control testing to ensure that pharmaceutical products meet their specifications. |

| Regulatory Compliance | Facilitates adherence to regulatory requirements for the identification and control of impurities in pharmaceuticals. |

Contribution to Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) is a sophisticated approach in modern pharmaceutical research that leverages the three-dimensional (3D) structure of a biological target, such as a protein or nucleic acid, to design and optimize drug candidates. The primary goal of SBDD is to create molecules that bind to the target with high affinity and selectivity, thereby modulating its biological activity. This compound and its analogues have contributed to SBDD initiatives, primarily as fragments or scaffolds for developing inhibitors for various therapeutic targets.

The piperazine ring, a central feature of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation signifies that it is a structural motif frequently found in biologically active compounds and can interact with a diverse range of biological targets. nih.govnih.gov The piperazine ring can adopt a stable chair conformation and has two nitrogen atoms that can serve as hydrogen bond donors or acceptors, making it a versatile component for establishing key interactions within a protein's active site. researchgate.net

In SBDD campaigns, fragments like the piperazin-1-yl)benzoate moiety can be identified through fragment-based screening techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov These methods can reveal how small molecules bind to a target protein. Once a fragment is identified as a "hit," its binding mode is analyzed, and computational and synthetic chemistry are employed to "grow" the fragment into a more potent lead compound. nih.govnih.gov

For example, the piperazine core can be elaborated with different substituents to optimize interactions with specific pockets within the target's binding site. The benzoate portion of this compound can also be modified to enhance binding affinity or to improve the compound's pharmacokinetic properties. benthamdirect.com

The table below summarizes the key contributions of the piperazine scaffold, a core component of this compound, to structure-based drug design.

| Feature of Piperazine Scaffold | Contribution to Structure-Based Drug Design |

| Rigid Conformation | Provides a defined 3D structure that can be readily modeled and docked into a protein's active site. nih.gov |

| Hydrogen Bonding Capacity | The two nitrogen atoms can form crucial hydrogen bonds with amino acid residues in the target protein, enhancing binding affinity. researchgate.net |

| Versatile Substitution | The nitrogen atoms can be easily functionalized with a wide variety of chemical groups to explore chemical space and optimize interactions. benthamdirect.com |

| Favorable Physicochemical Properties | Often imparts good aqueous solubility and metabolic stability to drug candidates. nih.govresearchgate.net |

| Privileged Scaffold | Its frequent presence in known drugs provides a validated starting point for new drug discovery projects. nih.govnih.gov |

Through these attributes, the structural motifs present in this compound significantly contribute to the rational design of novel therapeutic agents across various disease areas.

Q & A

Q. What are the established synthetic routes for Methyl 3-(piperazin-1-yl)benzoate in academic settings?

The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling. For example:

- Route 1 : React methyl 3-bromobenzoate with piperazine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Route 2 : Use Buchwald-Hartwig amination with a palladium catalyst (e.g., Pd(OAc)₂) and ligands (Xantphos) to couple aryl halides with piperazine . Purification often involves recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.3–8.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 247.1) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks .

Q. How can researchers assess the purity of this compound?

Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and compare retention times to certified reference standards. Monitor for impurities like unreacted starting materials or de-esterified products .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported solubility data for derivatives of this compound?

- Standardized Protocols : Perform solubility assays in buffered solutions (pH 1.2–7.4) at 25°C using UV-Vis spectroscopy or HPLC quantification .

- Validation : Cross-check with computational models (e.g., LogP calculations via ChemAxon) to identify outliers due to polymorphic forms or hydration states .

Q. How do structural modifications to the piperazine ring influence pharmacological activity?

- SAR Studies : Synthesize analogs (e.g., N-methylpiperazine, 4-phenylpiperazine) and evaluate binding affinity in receptor assays (e.g., serotonin/dopamine receptors).

- Example : Substituting the piperazine with a 4-methyl group (as in 3-(4-methylpiperazin-1-yl)benzoic acid) enhances metabolic stability but may reduce solubility .

Q. What methodologies optimize yield in multi-step syntheses of this compound derivatives?

- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMSO vs. DMF), and catalyst loading.

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., aryl halide intermediates) .

- Workflow : Isolate intermediates via liquid-liquid extraction to minimize side reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Experimental Replication : Repeat degradation studies (e.g., 0.1 M HCl, 37°C) and quantify degradation products via LC-MS.

- Root Cause : Differences may arise from ester hydrolysis rates influenced by crystallinity or residual solvents .

Methodological Tables

| Synthetic Method Comparison | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution (Piperazine + Aryl Halide) | DMF, 80°C, 24h | 65–75 | |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, 100°C, 12h | 80–85 |

| Analytical Parameters | Technique | Key Observations |

|---|---|---|

| Purity Assessment | HPLC (C18) | Retention time: 8.2 min |

| Structural Confirmation | X-ray Diffraction | Space group: P2₁/c |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.